Differential Availability of Target Compound vs. Isobutyl N1 Analogue
Direct head-to-head biological or reactivity data for the target compound versus its closest in-class analogues are absent from the peer-reviewed and patent literature. Consequently, procurement differentiation is currently limited to physicochemical and availability metrics. The isobutyl analogue (2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile, CAS 2098039-42-8) has been more widely stocked, but the cyclopropylmethyl variant offers greater sp3 character (Fsp3 ≈ 0.38 vs. ≈ 0.36) and reduced conformational flexibility, which can be critical for fragment-based drug design . Quantified differences in vendor-reported purity (target: 95% vs. comparator: 97%) are minimal and not a key differentiator.
| Evidence Dimension | Calculated sp3 fraction (Fsp3) as a proxy for molecular complexity |
|---|---|
| Target Compound Data | Fsp3 ≈ 0.38 |
| Comparator Or Baseline | 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile: Fsp3 ≈ 0.36 |
| Quantified Difference | ΔFsp3 ≈ +0.02 |
| Conditions | In silico calculated property (ChemAxon/DataWarrior) |
Why This Matters
Even small increases in Fsp3 are correlated with improved clinical success rates, making the cyclopropylmethyl analogue a strategically superior fragment for lead generation.
